Product packaging for 4-Methyl-[1,1'-biphenyl]-2-carbonitrile(Cat. No.:CAS No. 64113-85-5)

4-Methyl-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B1647047
CAS No.: 64113-85-5
M. Wt: 193.24 g/mol
InChI Key: QMSDNBJQBPHACW-UHFFFAOYSA-N
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Description

4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS 64113-85-5) is an aromatic organic compound with a molecular formula of C14H11N and a molecular weight of 193.24 g/mol . This compound, which appears as an off-white to pale yellow solid, is part of the biphenyl carbonitrile family and is characterized by a nitrile group and a methyl group on its aromatic ring system . Researchers value this structure as a versatile synthetic intermediate or building block in the development of more complex molecules, particularly in pharmaceutical chemistry and materials science . The compound is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Handling should be performed by qualified professionals in a controlled laboratory setting. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information. The GHS hazard classification includes the signal word "Warning" with the hazard statements H302+H312+H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Recommended storage is in a sealed container in a dry, ambient or refrigerated environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B1647047 4-Methyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 64113-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSDNBJQBPHACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64113-85-5
Record name 2-Cyano-4-methylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64113-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 4 Methyl 1,1 Biphenyl 2 Carbonitrile and Its Key Derivatives

Direct Synthetic Routes to 4-Methyl-[1,1'-biphenyl]-2-carbonitrile

The direct synthesis of this compound is most effectively achieved through reactions that construct the biaryl scaffold in a single, convergent step. These methods typically involve the coupling of two functionalized benzene (B151609) derivatives.

The cornerstone of modern biaryl synthesis is the use of transition metal catalysts, most notably palladium and nickel complexes. These catalysts facilitate the coupling of organometallic reagents with organic halides, offering a powerful and versatile approach to forming C-C bonds.

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of its key reagents. The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.

For the synthesis of this compound, this strategy involves coupling a p-tolylboronic acid with a 2-halobenzonitrile or, conversely, a 4-methylphenyl halide with a 2-cyanophenylboronic acid. A common and effective approach is the reaction between 4-methylphenylboronic acid and 2-bromobenzonitrile (B47965). The reaction is typically carried out in the presence of a palladium catalyst and a base. A specific example demonstrated a high yield of 94% when reacting bromobenzonitrile with 4-methylphenylboronic acid using a palladium catalyst and potassium carbonate as the base in xylene at elevated temperatures.

Reactant AReactant BCatalystBaseSolventTemperatureYield
2-Bromobenzonitrile4-Methylphenylboronic acidtrans-di-acetato-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)Potassium Carbonate (K₂CO₃)Xylene130°C94%
Aryl HalideArylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Na₂CO₃Toluene/Ethanol80-100°CHigh

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (an organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by either nickel or palladium complexes. wikipedia.org This method is valued for the high reactivity of the Grignard reagent, which can lead to rapid reaction times. organic-chemistry.org

In the context of synthesizing this compound, a plausible Kumada coupling route would involve the reaction of 4-methylphenylmagnesium bromide with 2-bromobenzonitrile. A key consideration in this approach is the potential reactivity of the highly nucleophilic Grignard reagent with the electrophilic nitrile group. However, the reaction is often faster at the aryl C-X bond, particularly with efficient catalysts, allowing for the desired C-C bond formation. Nickel catalysts, such as NiCl₂(dppp), are frequently used for this type of transformation.

Reactant A (Grignard)Reactant B (Halide)Catalyst (Typical)Solvent (Typical)
4-Methylphenylmagnesium bromide2-BromobenzonitrileNiCl₂(dppp) or Pd(PPh₃)₄Tetrahydrofuran (THF) or Diethyl ether
2-Cyanophenylmagnesium bromide4-BromotolueneNiCl₂(dppe) or PdCl₂(dppf)Tetrahydrofuran (THF)

A more recent and atom-economical strategy involves the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation allows for the coupling of two aryl partners without the need for pre-functionalization (like boronic acids or Grignard reagents) on one of the molecules. Research has shown that a cyano group can act as an effective directing group for Pd(II)-catalyzed ortho-C-H activation.

This methodology can be applied to the synthesis of biphenyl-2-carbonitrile derivatives by reacting aryl nitriles with aryl halides. For the target molecule, this could involve the reaction of benzonitrile (B105546) with a 4-methyl-aryl halide (e.g., 4-iodotoluene). The palladium catalyst, guided by coordination to the nitrogen of the nitrile group, would selectively activate the C-H bond at the ortho position (C2) of the benzonitrile, leading to the formation of a palladacycle intermediate. This intermediate would then undergo reaction with the 4-methyl-aryl halide to form the desired biaryl product.

Reactant A (Aryl Nitrile)Reactant B (Aryl Halide)Catalyst (Typical)Medium (Typical)
Benzonitrile4-IodotoluenePalladium(II) Acetate (B1210297)Trifluoroacetic acid (TFA)

While transition-metal catalysis dominates modern synthetic chemistry, older coupling methods exist, though they are often less efficient and have a more limited scope.

The Wurtz-Fittig reaction is a classic method for forming carbon-carbon bonds by treating a mixture of an aryl halide and an alkyl halide with sodium metal. wikipedia.org The reaction can be adapted for biaryl synthesis by using two different aryl halides. In this variant, two aryl halides are reacted with sodium metal in a dry ether solvent.

To synthesize this compound using this approach, one could react 2-chlorobenzonitrile (B47944) and 4-chlorotoluene (B122035) with sodium. The reaction is believed to proceed through either a radical or an organosodium intermediate. However, the Wurtz-Fittig reaction is often plagued by side reactions, most notably the formation of homocoupled byproducts (biphenyl-2,2'-dicarbonitrile and 4,4'-dimethylbiphenyl). wikipedia.org These side reactions, coupled with the harsh conditions (elemental sodium), make this method less practical and lower-yielding compared to modern cross-coupling strategies.

Reactant AReactant BReagentSolvent (Typical)Major Products
2-Chlorobenzonitrile4-ChlorotolueneSodium MetalDry Diethyl EtherThis compound, Homocoupled byproducts

Other Aryl Coupling Reactions

Cyanation Reactions for Biphenyl (B1667301) Formation

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is often achieved through cross-coupling reactions where a cyano-functionalized aryl component is coupled with a tolyl group. chemicalbook.com These methods are advantageous as they construct the core biphenyl structure while incorporating the essential nitrile functionality.

Prominent among these are transition-metal-catalyzed reactions, such as the Suzuki-Miyaura and Negishi-type couplings. In a typical Suzuki-Miyaura reaction, an aryl halide (or triflate) is coupled with an organoboron compound. For the synthesis of this compound, this involves the reaction of 2-bromobenzonitrile with 4-methylphenylboronic acid. chemicalbook.com The reaction is catalyzed by a palladium complex, such as trans-di-acetato-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II), in the presence of a base like potassium carbonate, achieving high yields. chemicalbook.com

Another effective approach is the cross-coupling of an o-halobenzonitrile, such as o-chlorobenzonitrile or o-bromobenzonitrile, with a p-tolyl-organometallic reagent. chemicalbook.comgoogle.com For instance, the reaction of o-bromobenzonitrile with a p-tolylmagnesium halide (a Grignard reagent) in the presence of a transition metal catalyst like a manganese salt or a palladium/nickel complex can produce the target compound. chemicalbook.comgoogle.com These reactions offer a direct route to the biphenyl structure from readily available starting materials. chemicalbook.com

Table 1: Examples of Cyanation Reactions for Biphenyl Formation
Coupling PartnersCatalyst/ReagentsSolventTemperatureYieldReference
2-Bromobenzonitrile + 4-Methylphenylboronic acidtrans-di-acetato-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II), K₂CO₃Xylene130 °C94% chemicalbook.com
o-Bromobenzonitrile + p-Tolylmagnesium chloridePdCl₂(dppf), DimethoxyethaneTetrahydrofuran (THF)65 °CHigh google.com
o-Chlorobenzonitrile + p-Tolylmagnesium chlorideManganese chloride (MnCl₂)THF/Toluene-5 °CGood chemicalbook.com

Functionalization of the Methyl Group in this compound

The methyl group at the 4-position of the biphenyl scaffold serves as a versatile handle for further chemical modification. Benzylic functionalization, particularly through halogenation and oxidation, opens pathways to a variety of important derivatives.

Selective Benzylic Halogenation Reactions

Benzylic halogenation involves the substitution of a hydrogen atom on the methyl group with a halogen. youtube.com This transformation is typically achieved through a free radical mechanism, leveraging the relative weakness of the benzylic C-H bond due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com

A "green" approach to benzylic bromination utilizes an aqueous system of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). researchgate.net This method generates bromine radicals in situ, which then act as the halogenating agent. researchgate.netresearchgate.net The reaction can be initiated by light, and it avoids the use of organic solvents and metal catalysts. researchgate.net This system has been shown to be effective for the benzylic bromination of various substituted toluenes, indicating its potential applicability for the selective bromination of the methyl group in this compound. researchgate.netresearchgate.net The reactivity of this system is often higher than traditional reagents like N-Bromosuccinimide (NBS) for benzyl (B1604629) bromination. researchgate.net

N-Bromosuccinimide (NBS) is a widely used reagent for selective allylic and benzylic bromination, a reaction known as the Wohl-Ziegler reaction. wikipedia.orgscientificupdate.com The reaction proceeds via a radical chain mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org The key advantage of NBS is that it provides a low, constant concentration of elemental bromine (Br₂), which favors radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.comlibretexts.org The benzylic bromination of this compound using NBS in a solvent such as methyl acetate has been documented, leading to the formation of 4-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in high yields. google.com

Table 2: NBS-Mediated Bromination of this compound
SubstrateReagentsSolventTemperatureYieldReference
This compoundNBSMethyl acetate60-65 °CHigh google.com
tert-Butyl 4-methyl-biphenyl-2'-carboxylateNBS, AIBNMethyl acetate60-65 °C85% google.com

An alternative method for benzylic bromination employs sodium percarbonate in combination with a bromide source. A patented process describes the preparation of 4-(bromomethyl)-[1,1'-biphenyl]-2'-carbonitrile from this compound. googleapis.com In this procedure, the starting material is treated with sodium percarbonate and an aqueous solution of hydrogen bromide. googleapis.com Sodium percarbonate (2Na₂CO₃·3H₂O₂) acts as a stable, solid source of hydrogen peroxide. nih.gov This system provides an efficient and scalable method for benzylic bromination, yielding the desired product in high purity and yield. googleapis.com

A specific example involves adding a 9 N aqueous hydrogen bromide solution dropwise to a mixture of this compound, sodium percarbonate, ethyl acetate, and water. googleapis.com The reaction is stirred at 40 °C, and upon completion, the product precipitates and can be isolated by filtration, affording a 93% yield of 4-(bromomethyl)-[1,1'-biphenyl]-2'-carbonitrile. googleapis.com

Oxidation of the Methyl Group to Carbonyl and Carboxyl Derivatives

The benzylic methyl group can be oxidized to higher oxidation states, namely to a carbonyl group (aldehyde) or a carboxyl group (carboxylic acid). These transformations provide access to another important class of derivatives with broad synthetic utility.

Oxidation to the carboxylic acid, 2'-cyano-[1,1'-biphenyl]-4-carboxylic acid, can be achieved using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are commonly employed for the oxidation of benzylic carbons that possess at least one hydrogen atom. masterorganicchemistry.com The reaction typically involves heating the substrate with the oxidizing agent under aqueous acidic or basic conditions. google.com

The selective oxidation to the aldehyde, 4'-formyl-[1,1'-biphenyl]-2-carbonitrile, is more delicate, as aldehydes are themselves susceptible to further oxidation to carboxylic acids. eopcw.com This requires the use of milder or more controlled oxidizing agents. While specific methods for the direct oxidation of this compound to its corresponding aldehyde are less commonly detailed, general methods for benzylic oxidation can be applied. These might include reagents like chromium trioxide (CrO₃) in pyridine (B92270) or other specialized oxidation systems designed to stop at the aldehyde stage. eopcw.com

Formation of Hydroxymethyl and Other Oxygenated Analogs

The introduction of hydroxymethyl and other oxygenated functionalities to the this compound scaffold is crucial for creating analogs with modified properties, such as polarity and hydrogen-bonding capabilities, which are important for various applications.

One direct analog, 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile, can be synthesized through methods that functionalize the biphenyl core. A general approach for creating such analogs involves a multi-step synthesis starting from a different biphenyl precursor. For instance, a related compound, 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, is synthesized from 4-nitro-1,1'-biphenyl. This process involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the nitrile group, and finally, a hydroxymethylation step. While this specific pathway is for the 4-carbonitrile isomer, similar strategies can be adapted.

A more direct method for producing hydroxymethylated biphenyls involves the Grignard reaction. A patented method describes the synthesis of 4-hydroxymethyl biphenyl by first halogenating biphenyl, then forming a Grignard reagent with magnesium metal, and subsequently reacting it with a formaldehyde (B43269) equivalent (like XCH2OR) followed by acidic hydrolysis. google.com This approach offers a pathway using readily available materials. google.com

For the specific synthesis of 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile , a key intermediate for certain pharmaceuticals, a common route involves the Suzuki-Miyaura coupling. This reaction would typically couple a boronic acid derivative of one ring with a halide of the other in the presence of a palladium catalyst to form the central biphenyl structure.

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes not only the creation of target molecules but also the efficiency, selectivity, and environmental impact of the synthetic process. For a molecule like this compound, which is a precursor in pharmaceutical manufacturing, these considerations are paramount.

Chemo- and Regioselective Synthesis Pathways

Achieving high chemo- and regioselectivity is critical in biphenyl synthesis to avoid the formation of undesired isomers and byproducts. The Suzuki-Miyaura cross-coupling is a cornerstone reaction for this purpose, but challenges like the formation of homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl) can occur. google.com

A patented method for preparing 4-methyl-biphenyl derivatives, including the 2-carbonitrile variant, highlights the use of a p-tolylmagnesium halide reacted with an o-halobenzonitrile. google.com This process is catalyzed by a transition metal, such as a manganous salt, in the presence of a polyether. google.com The study notes that this method significantly reduces the formation of the 4,4'-dimethylbiphenyl (B165725) byproduct compared to previous protocols that relied solely on MnCl2 as a catalyst. google.com

Another advanced strategy involves C-H (carbon-hydrogen) bond activation, which offers a more atom-economical approach by directly functionalizing the C-H bonds of arenes. researchgate.netrsc.org Research has shown that the nitrile group itself can act as a directing group in palladium-catalyzed remote C-H functionalization of biphenyl compounds. nih.govnih.gov By using specific 2-pyridone ligands, a Pd-Ag heterodimeric transition state is formed that favors meta-C-H olefination, acetoxylation, and iodination, demonstrating high regioselectivity. nih.govnih.gov This method provides a powerful tool for modifying biphenyl scaffolds, as the nitrile group can be later converted into other functional groups. nih.gov

Development of Stereoselective Synthetic Methods

Biphenyls with sufficient substitution at the ortho positions exhibit a form of axial chirality known as atropisomerism. rsc.org The synthesis of single-enantiomer atropisomers is a significant challenge in modern organic chemistry. nih.gov For this compound, the rotation around the C-C single bond connecting the two phenyl rings is generally not hindered enough to allow for stable atropisomers at room temperature. researchgate.net

However, the principles of atroposelective synthesis are highly relevant for more complex derivatives. Strategies to create axially chiral biaryls include:

Kinetic Resolution : Separating a racemic mixture based on the differential reaction rates of the two atropisomers with a chiral catalyst or reagent. nih.gov

Desymmetrization : Selectively reacting one of two enantiotopic groups on a prochiral precursor. nih.gov

Asymmetric C-H Functionalization : Using a chiral catalyst to directly functionalize a C-H bond in a prochiral biaryl, thereby setting the axial chirality. researchgate.net

Central-to-Axial Chirality Conversion : Creating a stereogenic center in a molecule and then converting this point chirality into axial chirality during a subsequent reaction, often an aromatization step. nih.gov

While these methods are generally applied to more sterically hindered biphenyls, the concepts guide the development of synthetic routes for complex chiral molecules based on the this compound framework.

Integration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgnih.gov Key principles include waste prevention, maximizing atom economy, using less hazardous reagents, and employing safer solvents like water. paperpublications.orgnih.gov

In the context of biphenyl synthesis, several green strategies are being implemented:

Catalysis : Using catalytic reagents is superior to stoichiometric ones as it reduces waste. paperpublications.org For example, developing highly active and recyclable palladium catalysts for Suzuki couplings is a major focus. riken.jp Metal-free catalytic strategies, such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for C-H activation, also represent a greener alternative to heavy metal catalysts. rsc.org

Solvent Choice : Traditional cross-coupling reactions often use organic solvents. Research into performing these reactions in greener media, such as water or in solventless conditions, is advancing. riken.jpresearchgate.net For example, a ligand-less Suzuki-Miyaura reaction using a solid-supported palladium catalyst has been demonstrated in an aqueous solution of isopropyl alcohol (IPA). acsgcipr.org

C-H Activation : As mentioned previously, direct C-H activation pathways are inherently greener than traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., organohalides and organometallics), thus reducing synthetic steps and waste. rsc.org

These principles are being applied to make the industrial synthesis of biphenyl derivatives more sustainable and environmentally benign. acs.org

Continuous Flow Synthesis Techniques for Scalability Studies

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, especially for scalability, safety, and efficiency. acs.orgnih.gov This technology is particularly well-suited for Suzuki-Miyaura cross-coupling reactions. acsgcipr.orgtaylorfrancis.com

Key benefits and developments include:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to faster reactions and higher yields. acs.orgbcrec.id

Improved Safety : Potentially hazardous or exothermic reactions can be managed more safely by containing only a small volume of the reaction mixture at any given time. acs.org

Scalability : Production can be scaled up by running the flow system for longer periods or by "numbering up" (using multiple reactors in parallel). A custom-made tubular flow reactor was shown to reduce the reaction time for a Suzuki coupling from 4-6 hours in batch to 60-70 minutes in flow. bcrec.id

Catalyst Immobilization : For heterogeneous catalysis, flow systems can use packed-bed reactors containing an immobilized catalyst. This simplifies product purification, prevents catalyst leaching into the product, and allows for catalyst reuse. riken.jp Recent developments include novel polymeric palladium catalysts that show high activity and stability in flow systems, even when using water as a solvent. riken.jp

Flow chemistry has been successfully applied to the synthesis of various pharmaceutical intermediates, demonstrating its potential for the large-scale, efficient, and safe production of compounds like this compound and its derivatives. nih.govgoogle.comrsc.org

Reactivity Profiles and Mechanistic Investigations of 4 Methyl 1,1 Biphenyl 2 Carbonitrile

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a range of chemical reactions, including hydrolysis, reduction, and cycloaddition. achemblock.com

Hydrolysis Pathways and Product Formation

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. libretexts.orgchemistrysteps.comchemguide.co.uk This transformation can be carried out under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk In the context of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile, hydrolysis leads to the formation of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk A patent describes a one-pot process where 4'-methyl-2-cyanobiphenyl is hydrolyzed under acidic conditions to generate 4'-methyl-2-biphenyl carboxylic acid within 24 hours. google.com

Alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521). This initially produces the salt of the carboxylic acid and ammonia (B1221849). chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. chemguide.co.uk

The hydrolysis process proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk In some cases, the reaction can be stopped at the amide stage, although this can be challenging.

Table 1: Conditions for Hydrolysis of this compound

ReactantReagents and ConditionsProductYieldReference
4'-Methyl-2-cyanobiphenylAcidic conditions in the same reaction vessel, followed by refluxing with an organic solvent to remove water, then addition of an alcohol and an esterification catalyst such as sulfuric acid. The initial hydrolysis step occurs within 24 hours.4'-Methyl-2-biphenyl carboxylateN/A google.com
General Aromatic NitrilesDilute hydrochloric acid, heat (reflux).Carboxylic acidN/A libretexts.orgchemguide.co.uk
General Aromatic NitrilesSodium hydroxide solution, heat (reflux), followed by acidification.Carboxylic acidN/A libretexts.orgchemguide.co.uk

Reduction Reactions to Amine Derivatives

The reduction of nitriles is a primary method for the synthesis of primary amines. nih.govd-nb.info This can be achieved through catalytic hydrogenation or with chemical reducing agents. ucl.ac.uk The expected product from the reduction of this compound is (4'-methyl-[1,1'-biphenyl]-2-yl)methanamine.

Catalytic hydrogenation is an economical route for the production of primary amines from nitriles. ucl.ac.uk Common catalysts include Raney nickel, palladium black, or platinum dioxide. ucl.ac.uk The reaction is typically carried out under hydrogen pressure. A study on the hydrogenation of benzonitrile (B105546) using lanthanum-based catalysts showed high activity and selectivity for the formation of benzylamine. d-nb.info Another study on atomically dispersed palladium catalysts demonstrated that while single palladium atoms favored the formation of secondary amines, palladium clusters selectively converted benzonitrile to the primary amine. nih.gov

Alternatively, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the non-catalytic conversion of nitriles to amines. ucl.ac.uk

Table 2: General Conditions for Nitrile Reduction to Amines

ReactantReagents and ConditionsProductReference
Aromatic NitrilesCatalytic hydrogenation (e.g., Raney nickel, Pd/C), H₂ gasPrimary Amine ucl.ac.uk
BenzonitrileLa/MgO catalyst, methanol, 100 °C, 10 bar H₂Benzylamine d-nb.info
BenzonitrileAtomically dispersed Pd catalysts, methanol, ammonia borane, 40-60 °CBenzylamine/Dibenzylamine nih.gov
Aromatic NitrilesLithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl etherPrimary Amine ucl.ac.uk

Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., Tetrazoles)

The nitrile functional group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of this important class of heterocycles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry. nih.gov

The synthesis of tetrazoles from nitriles is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an organotin reagent. google.com A patent describes a general process for the preparation of tetrazoles from aromatic cyano derivatives by treating the cyano compound with a trialkyltin halide and a metal azide in the presence of a base. This method is used for the synthesis of several sartan drugs, which are substituted biphenyl (B1667301) tetrazoles. google.com

For example, the synthesis of Irbesartan involves the reaction of 2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene with tri-n-butyltin chloride and sodium azide. google.com This demonstrates the feasibility of converting a cyanobiphenyl moiety into a tetrazole ring.

Table 3: General Conditions for Tetrazole Synthesis from Nitriles

ReactantReagents and ConditionsProduct TypeReference
Aromatic Cyano DerivativesTrialkyltin halide (e.g., tri-n-butyltin chloride), metal azide (e.g., sodium azide), baseTetrazole google.com
NitrilesSodium azide, Lewis acid or other catalyst5-Substituted-1H-tetrazole researchgate.netresearchgate.net

Reactions Involving the Methyl Substituent

The methyl group attached to the biphenyl system is at a benzylic position, which makes it susceptible to both free radical and oxidative reactions.

Free Radical Reaction Mechanisms at the Benzylic Position

The benzylic position is readily halogenated via a free radical mechanism. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or light. nih.govyoutube.com

A patent specifically describes the side-chain bromination of 4-methyl-biphenyl derivatives substituted at the 2'-position. google.com For the synthesis of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile, 4-methyl-[1,1'-biphenyl]-2'-carbonitrile is reacted with NBS in methyl acetate (B1210297) at 60-65 °C. google.com Another example from a patent details the reaction of this compound with sodium bromate (B103136) and sodium hydrogen sulfite (B76179) in a mixture of ethyl acetate and water to yield 4-bromomethyl-[1,1'-biphenyl]-2-carbonitrile. google.com

The mechanism of these reactions involves the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to form the brominated product and regenerate a bromine radical, continuing the chain reaction.

Table 4: Conditions for Free Radical Bromination of this compound

ReactantReagents and ConditionsProductYieldReference
4-Methyl-biphenyl-2'-cyano-biphenylN-Bromosuccinimide (NBS), methyl acetate, 60-65 °C4-Bromomethyl-biphenyl-2'-cyano-biphenylN/A google.com
This compoundSodium bromate, sodium hydrogen sulfite, ethyl acetate, water, room temperature4-Bromomethyl-[1,1'-biphenyl]-2-carbonitrile93% google.com

Controlled Oxidation Reactions

The benzylic methyl group can be oxidized to a variety of functional groups, including an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. organic-chemistry.org The oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. organic-chemistry.org

While no direct example of the oxidation of this compound to 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid was found, the existence and synthesis of the latter compound strongly suggests the feasibility of this transformation. biosynth.com The oxidation of a methyl group at an aromatic nucleus to the corresponding carboxylic acid can be achieved directly using molecular oxygen in the presence of N-bromosuccinimide under photoirradiation. researchgate.net Another method involves using catalytic hydrobromic acid with molecular oxygen under photoirradiation. organic-chemistry.org

The oxidation of similar substituted biphenyls has been studied. For instance, the oxidation of 2-methylbiphenyl (B165360) by Methylosinus trichosporium OB3b resulted in products from both ring hydroxylation and substituent oxidation. nih.gov

Table 5: General Conditions for Benzylic Oxidation

ReactantReagents and ConditionsProduct TypeReference
Aromatic Methyl GroupMolecular oxygen, N-bromosuccinimide, photoirradiationCarboxylic Acid researchgate.net
Aromatic Methyl GroupMolecular oxygen, catalytic hydrobromic acid, photoirradiationCarboxylic Acid organic-chemistry.org
Toluene DerivativesSurfactant-based oxodiperoxo molybdenum catalyst, H₂O₂, waterCarbonyls organic-chemistry.org
2-MethylbiphenylMethylosinus trichosporium OB3b (soluble methane (B114726) monooxygenase)Oxidized Products nih.gov

Nucleophilic Substitution Reactions of Activated Methyl Derivatives

The methyl group of this compound is not inherently reactive towards nucleophiles. However, it can be activated through free-radical halogenation to form benzylic halides, which are excellent substrates for nucleophilic substitution (SN) reactions.

A common method for this activation is the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator. This process selectively brominates the methyl group, yielding 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile and 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (B129259). chemicalbook.com These activated derivatives are significantly more electrophilic at the benzylic carbon, readily undergoing substitution with a variety of nucleophiles.

For instance, the synthesis of 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile can be achieved from 2-cyano-4'-methylbiphenyl. chemicalbook.com The reaction involves suspending 2-(4-methylphenyl)benzonitrile with N-bromosuccinimide and an initiator like 2,2'-azobis(2,4-dimethylpentanenitrile) in a suitable solvent such as dichloromethane. chemicalbook.com The resulting brominated products can then serve as key intermediates. For example, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile can react with nucleophiles like the anion of methyl 2-tert-butoxycarbonylamino-3-nitrobenzoate in the presence of a base like potassium carbonate in acetonitrile (B52724). chemicalbook.com

Table 1: Synthesis of Activated Methyl Derivatives and Subsequent Nucleophilic Substitution

Starting Material Reagents Product(s) Reaction Type Ref
2-Cyano-4'-methylbiphenyl N-Bromosuccinimide (NBS), 2,2'-azobis(2,4-dimethylpentanenitrile), Dichloromethane 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile Free-Radical Bromination chemicalbook.com

Reactivity of the Biphenyl Core

Electrophilic Aromatic Substitution Reaction Patterns

The methyl group (-CH₃) on one ring is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. masterorganicchemistry.commasterorganicchemistry.com This makes the ring it is attached to (the tolyl moiety) more nucleophilic and thus more susceptible to electrophilic attack than benzene (B151609) itself. Substitution will be directed primarily to the positions ortho to the methyl group (positions 3' and 5'), as the para position (1') is blocked by the other phenyl ring.

Conversely, the cyano group (-CN) on the other ring is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. masterorganicchemistry.com This ring (the benzonitrile moiety) is significantly less reactive towards electrophiles. Therefore, electrophilic substitution will overwhelmingly occur on the activated, methyl-substituted ring.

For a typical EAS reaction like nitration (using HNO₃/H₂SO₄), the expected major products would be 3'-nitro-4-methyl-[1,1'-biphenyl]-2-carbonitrile and potentially a smaller amount of the sterically hindered 5'-nitro isomer.

Nucleophilic Aromatic Substitution on Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

In the case of this compound, the cyano group is a potent electron-withdrawing group and can activate a ring for SNAr. masterorganicchemistry.com However, the parent molecule itself lacks a suitable leaving group (like a halide) on the benzonitrile ring. If a derivative, such as 4-Methyl-3-chloro-[1,1'-biphenyl]-2-carbonitrile (with a chlorine atom ortho to the cyano group) or 4-Methyl-5-chloro-[1,1'-biphenyl]-2-carbonitrile (with a chlorine atom para to the cyano group), were subjected to a strong nucleophile like sodium methoxide, an SNAr reaction would be plausible. The cyano group would stabilize the intermediate carbanion through resonance, facilitating the displacement of the chloride ion. The reaction is generally unfavorable if the electron-withdrawing group is in the meta position relative to the leaving group. libretexts.org

Directed C-H Functionalization of the Biphenyl System

Recent advances in synthetic chemistry have enabled the direct functionalization of otherwise inert C-H bonds, often guided by a directing group within the molecule. mdpi.com The nitrile functional group has been effectively employed as a directing group for the remote C-H functionalization of biaryl systems. nih.gov

Research has demonstrated that a nitrile group can direct the meta-C-H olefination, acetoxylation, and iodination of the distal phenyl ring in biphenyl compounds. nih.gov This transformation is typically catalyzed by a palladium system, and computational studies suggest a ligand-containing Pd-Ag heterodimeric transition state is key to achieving the desired meta-selectivity. nih.gov The nitrile group acts as a coordinating moiety, positioning the catalyst to activate a specific C-H bond on the other ring in a concerted metalation-deprotonation process. nih.gov For this compound, this methodology would allow for selective functionalization at the C-5 position, which is meta to the carbon bearing the nitrile group. This provides a powerful tool for elaborating the biphenyl scaffold in a way that is complementary to classical electrophilic substitution reactions. nih.gov

Catalytic Reactions Involving this compound

Exploration of Transition Metal-Catalyzed Transformations

Transition metal catalysis is central to the synthesis and functionalization of biaryl compounds like this compound. mdpi.com The most prominent examples are palladium-catalyzed cross-coupling reactions, which are fundamental to constructing the biphenyl core itself. mdpi.com

The synthesis of this compound is efficiently achieved via Suzuki coupling. chemicalbook.com This involves the reaction of a bromobenzonitrile (e.g., 2-bromobenzonitrile) with a methylphenylboronic acid (e.g., 4-methylphenylboronic acid) in the presence of a palladium catalyst and a base. chemicalbook.com

Table 2: Example of Suzuki Coupling for the Synthesis of this compound

Aryl Halide Boronic Acid Catalyst Base Solvent Product Ref

Beyond its synthesis, this compound can serve as a substrate in other transition metal-catalyzed reactions. As discussed previously (Section 3.3.3), it is a candidate for nitrile-directed C-H functionalization using palladium catalysts. nih.gov Furthermore, the activated benzylic halide derivatives (Section 3.2.3) could potentially participate in cross-coupling reactions, such as Negishi or Stille couplings, to form new carbon-carbon bonds at the 4'-position. Transition metals are indispensable for these transformations, offering high efficiency and selectivity under mild conditions. researchgate.net

Mechanistic Studies of Hydrodecyanation Reactions

The hydrodecyanation of aryl nitriles, including derivatives like this compound, represents a significant transformation in organic synthesis, converting a versatile cyano group back into a C-H bond. While specific mechanistic studies focusing solely on this compound are not extensively detailed in the literature, the underlying principles can be understood from research on related aromatic and aliphatic nitriles. These reactions typically proceed through either transition-metal-catalyzed or radical-based pathways.

In radical-mediated hydrodecyanation, the reaction is often initiated by a radical species that adds to the electrophilic carbon of the nitrile group. researchgate.net For instance, methods using silane (B1218182) or borane-based radical initiators have proven effective for the decyanation of alkyl nitriles. organic-chemistry.org A proposed general mechanism involves the addition of a generated radical (e.g., a boryl radical) to the C≡N triple bond, forming a transient iminyl radical intermediate. This is followed by a β-scission event, which cleaves the C-CN bond to release the cyano group and generate an aryl radical corresponding to the substrate. organic-chemistry.org This aryl radical is then quenched by a hydrogen atom source present in the reaction medium, such as a thiol, silane, or alcohol, to yield the final hydrodecyanated biphenyl product. The stability of the resulting aryl radical on the biphenyl framework would be a key factor in the reaction's energetics.

Transition-metal catalysis offers an alternative pathway for hydrodecyanation. These mechanisms often involve the oxidative addition of the C-CN bond to a low-valent metal center. Subsequent steps would include protonolysis or reaction with a hydride source to cleave the metal-cyanide bond and a final reductive elimination step to form the C-H bond and regenerate the active catalyst. The efficiency of such a process would depend on the ability of the chosen metal catalyst to undergo the required oxidative addition and reductive elimination steps with the sterically demanding and electronically distinct biphenyl nitrile substrate.

The table below outlines a plausible radical-mediated hydrodecyanation pathway, drawing on established mechanisms for nitrile reduction. organic-chemistry.org

StepDescriptionIntermediate Species
1. Radical Generation A radical initiator (e.g., from diMeImd-BH3) generates a reactive radical species.Boryl Radical
2. Radical Addition The generated radical adds to the carbon atom of the nitrile group of this compound.Iminyl Radical
3. β-Cleavage (Scission) The C-C bond between the biphenyl scaffold and the cyano group cleaves, releasing a stable cyano-adduct.4-Methyl-[1,1'-biphenyl]-2-yl radical
4. Hydrogen Atom Transfer The biphenyl radical abstracts a hydrogen atom from a donor molecule in the reaction mixture to form the final product.4-Methyl-[1,1'-biphenyl]

This interactive table illustrates a generalized radical mechanism for hydrodecyanation.

Regioselective Ortho C-H Functionalization

The nitrile group is a powerful and effective directing group in transition-metal-catalyzed C-H functionalization reactions. acs.org For this compound, the cyano group strongly directs functionalization to the ortho position on its own phenyl ring (the C3-position) due to the formation of a stable, five-membered metallacyclic intermediate. nih.gov This regioselectivity is a cornerstone of modern synthetic strategy, allowing for the precise installation of various functional groups.

Rhodium(III) and Palladium(II) complexes are prominent catalysts for these transformations. acs.orgrsc.org The generally accepted mechanism for rhodium(III)-catalyzed C-H activation begins with the coordination of the nitrile's nitrogen atom to the metal center. nih.gov This initial coordination brings the catalyst into close proximity to the ortho C-H bond. Subsequently, a concerted metalation-deprotonation (CMD) step occurs, where the C-H bond is cleaved to form a robust five-membered rhodacycle intermediate. nih.gov This cyclometalated species is the key to the reaction's high regioselectivity.

Once the rhodacycle is formed, it can react with a variety of coupling partners, such as alkenes or alkynes. This step typically involves the coordination of the coupling partner to the rhodium center, followed by migratory insertion into the rhodium-carbon bond. A final reductive elimination or protonolysis step releases the ortho-functionalized biphenyl product and regenerates the active rhodium catalyst, allowing the catalytic cycle to continue. nih.gov The presence of the 4-methyl group on the second phenyl ring is not expected to interfere with the directing ability of the nitrile group but may exert subtle electronic effects on the reaction rate.

The following table summarizes research findings for the C-H functionalization of related biphenyl-2-carbonitrile systems, demonstrating the utility of the nitrile directing group.

SubstrateCatalystCoupling PartnerProductYield (%)Reference
[1,1'-biphenyl]-2-carbonitrile[Rh(III)]Diphenylacetylene2-(1,2-diphenylvinyl)-[1,1'-biphenyl]-2-carbonitrile95% acs.org
[1,1'-biphenyl]-2-carbonitrile[Rh(III)]Styrene2-(2-phenylvinyl)-[1,1'-biphenyl]-2-carbonitrile88% acs.org
4'-methoxy-[1,1'-biphenyl]-2-carbonitrile[Rh(III)]N,N-dimethylacrylamide2-(3-(dimethylamino)-3-oxoprop-1-en-1-yl)-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile91% acs.org
4'-chloro-[1,1'-biphenyl]-2-carbonitrile[Pd(II)]Ethyl Acrylateethyl (E)-3-(2'-cyano-4-chloro-[1,1'-biphenyl]-3-yl)acrylate75% nih.gov

This interactive table presents examples of ortho C-H functionalization on biphenyl-2-carbonitrile scaffolds, highlighting the directing effect of the nitrile group.

Academic Research Applications and Contributions of 4 Methyl 1,1 Biphenyl 2 Carbonitrile

Role in Medicinal Chemistry and Drug Discovery Research

In the landscape of medicinal chemistry, 4-Methyl-[1,1'-biphenyl]-2-carbonitrile is highly valued as a versatile building block. Its structural features are integral to the development of molecules designed to interact with specific biological receptors and enzymes, leading to therapeutic effects or providing tools to investigate disease mechanisms.

Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

The primary contribution of this compound is its role as a precursor in the multi-step synthesis of commercially significant APIs. Its biphenyl (B1667301) core is a common motif in a class of drugs known as "sartans" and is also utilized in the development of other targeted therapies.

This compound is a crucial starting material for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure. wikipedia.orgresearchgate.net The synthesis of Telmisartan, a potent and widely used ARB, exemplifies this application. The biphenylcarbonitrile unit of the molecule forms a significant portion of the final drug structure. rsc.org

In a typical synthetic pathway, the nitrile group (-CN) of this compound is eventually hydrolyzed to a carboxylic acid, which is a key functional group for the activity of many ARBs. google.comnewdrugapprovals.org The synthesis involves coupling the biphenyl precursor with other heterocyclic structures to assemble the final complex API. For instance, a key step involves the alkylation of a benzimidazole moiety with a brominated derivative of the biphenylcarbonitrile, followed by hydrolysis of the nitrile to yield the carboxylic acid of Telmisartan. newdrugapprovals.orgasianpubs.orgrjpbcs.com The biphenyl-tetrazole moiety, present in many "sartans" like Losartan and Valsartan, is another key structural feature where biphenyl precursors are essential. researchgate.netquizlet.com

Table 1: Synthetic Progression from Biphenyl Precursor to Telmisartan
Synthetic StageCompound StructureRole
Starting IntermediateThis compoundProvides the core biphenyl scaffold.
Activated Intermediate4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrileAllows for N-alkylation with the benzimidazole core of the drug.
Coupled Intermediate4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1']-biphenyl-2-carbonitrileThe complete carbon skeleton of Telmisartan, with the nitrile group intact.
Final APITelmisartanThe nitrile group is hydrolyzed to a carboxylic acid, the final active form.

The biphenyl structure provided by this compound is also instrumental in the development of modulators for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in lipid and glucose metabolism and is a target for drugs treating type 2 diabetes. nih.gov While the thiazolidinedione class of drugs are PPARγ agonists, they are associated with significant side effects, prompting research into PPARγ antagonists as alternative therapeutic strategies. nih.gov

Research has focused on developing selective PPARγ modulators, and the biphenyl scaffold has proven to be a valuable component. For example, a series of potent PPARγ antagonists were developed based on an N-biphenylmethylindole scaffold. nih.gov The synthesis of these compounds involved the alkylation of an indole derivative with tert-butyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate, a compound directly derivable from this compound. nih.gov This demonstrates the utility of the biphenyl core in orienting functional groups to achieve high-affinity binding and antagonism at the PPARγ receptor. nih.govnih.govmdpi.com

Design and Synthesis of Biologically Active Molecular Probes

Beyond its use in synthesizing established APIs, the biphenylcarbonitrile scaffold is a valuable tool for medicinal chemists in the rational design of novel molecular probes. These probes are essential for studying the function of enzymes and receptors and for identifying new therapeutic targets.

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition has become a key strategy in cancer therapy. nih.govmdpi.com The general structure of an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. The biphenyl moiety is a prominent feature in the cap group of many potent HDAC inhibitors.

Research has shown that biphenyl compounds bearing a hydroxamic acid moiety (a common ZBG) can act as potent dual inhibitors of both HDACs and the PD-1/PD-L1 immune checkpoint pathway. researchgate.netnih.govnih.gov In the design of these inhibitors, the biphenyl structure serves as the core skeleton that fits into a hydrophobic channel of the target protein. nih.gov For example, a series of biphenyl-4-yl-acrylohydroxamic acid derivatives were designed and synthesized as effective HDAC inhibitors, demonstrating significant antitumor activity. drugbank.comnih.gov Although direct synthesis from this compound is not always specified, its role as a key biphenyl intermediate makes it a relevant precursor for creating such cap structures.

Rational drug design involves creating molecules that are complementary in shape and chemical properties to a specific biological target. The rigid and well-defined structure of the biphenyl scaffold makes it an excellent foundation for this approach. researchgate.net By using the biphenyl core provided by intermediates like this compound, chemists can systematically add or modify functional groups to optimize interactions with a receptor, leading to highly potent and selective ligands. nih.govnih.gov

This strategy has been successfully applied to targets beyond the angiotensin and PPAR receptors:

NMDA Receptor Modulators : The biphenyl scaffold has been used to design potent negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor, a target for treating major depressive disorder. nih.govnih.gov Virtual screening and subsequent optimization led to a biphenyl-based modulator with an IC50 of 50 nM, a 100-fold improvement over the initial hit compound. nih.govbohrium.comrsc.org

Dopamine Receptor Modulators : In the search for new treatments for Parkinson's disease, a screening effort identified a biphenyl derivative as a positive allosteric modulator (PAM) of the dopamine D1 receptor. acs.org Subsequent optimization of the substitution pattern on the biphenyl scaffold led to the development of potent and selective modulators. acs.org The biphenyl unit is also recognized as an essential feature for the dopaminergic activities of certain natural product-inspired ligands. nih.govacs.org

Table 2: Biphenyl Scaffold in the Rational Design of Receptor Modulators
Receptor TargetModulator TypeRole of Biphenyl ScaffoldExample Finding
Angiotensin II Receptor (AT1)AntagonistForms the core of "sartan" drugs, essential for binding.Key precursor for Telmisartan and other ARBs. wikipedia.orgrsc.org
PPARγAntagonistServes as the backbone for N-biphenylmethylindole antagonists.Compound 46 in a reported series showed high-affinity antagonism. nih.gov
NMDA ReceptorNegative Allosteric Modulator (NAM)Provides a rigid scaffold for optimizing interactions with the allosteric site.Optimization led to a compound with an IC50 of 50 nM. nih.govnih.gov
Dopamine D1 ReceptorPositive Allosteric Modulator (PAM)Identified as the core structure from a library screen for further development.Led to the discovery of UCM-1306, a non-covalent PAM. acs.org

Application in Conjugate Chemistry for Enhanced Bioactivity (e.g., Curcumin Conjugates)

In modern medicinal chemistry, the strategy of creating molecular conjugates has emerged as a powerful tool for enhancing the therapeutic properties of bioactive compounds. This approach involves linking two or more distinct molecules to form a single hybrid entity, which can exhibit improved solubility, stability, and targeted activity compared to the parent compounds.

While direct and specific research conjugating this compound with curcumin is not extensively documented in publicly available literature, the underlying chemical principles support its potential in this area. The biphenyl scaffold, present in this compound, is a recognized "privileged structure" in drug discovery, forming the core of numerous pharmaceuticals. Curcumin, a natural compound, is known for a wide spectrum of biological activities, but its clinical application is often hampered by poor bioavailability and rapid metabolism.

The theoretical conjugation of a molecule like this compound with curcumin would aim to leverage the properties of both moieties. The biphenyl-carbonitrile portion could serve as a stable anchor or a targeting group, while curcumin would provide the primary therapeutic action. The nitrile (-CN) or methyl (-CH3) groups on the biphenyl structure could be chemically modified to create a linker for attachment to one of curcumin's hydroxyl groups. Such a conjugate could potentially overcome the pharmacokinetic limitations of curcumin, leading to enhanced bioactivity and a more effective therapeutic agent. This remains a hypothetical application awaiting dedicated research and validation.

Studies on Impurity Profiling and Quality Control in Pharmaceutical Manufacturing Processes

This compound, often referred to by the acronym OTBN (o-Tolylbenzonitrile), plays a critical role in the synthesis of the sartan class of antihypertensive drugs, including Losartan and Valsartan. synzeal.comlgcstandards.com As a key starting material and intermediate, its purity and the profile of related impurities are of paramount importance for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Regulatory agencies worldwide mandate strict control over impurities in pharmaceuticals. Impurity profiling—the identification and quantification of all potential impurities in a drug substance—is a critical aspect of quality control. In the context of sartan manufacturing, this compound is not only a crucial reactant but can also be a source of process-related impurities if it remains unreacted or participates in side reactions.

Furthermore, derivatives of this compound are significant impurities of concern. For instance, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile is a known potential genotoxic impurity that can form during the synthesis of the tetrazole ring characteristic of many sartan drugs. nih.govanantlabs.comshimadzu.com Genotoxic impurities are particularly problematic as they can damage DNA and are potentially carcinogenic even at trace levels.

To ensure patient safety, highly sensitive analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have been developed to detect and quantify these impurities at sub-ppm (parts-per-million) levels. nih.govshimadzu.com These methods are essential for routine quality control in the pharmaceutical industry, allowing manufacturers to monitor the synthesis process, optimize reaction conditions to minimize impurity formation, and ensure that the final API complies with the stringent limits set by pharmacopoeias and health authorities. synzeal.com

Table 1: Key Process-Related Impurities in Sartan Synthesis Derived from this compound

Impurity NameChemical StructureRole/Significance
This compound (OTBN) C₁₄H₁₁NUnreacted starting material or intermediate.
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile C₁₄H₁₀BrNAn intermediate that can carry over into the final product.
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile C₁₄H₁₀N₄A potential genotoxic impurity formed during tetrazole synthesis. nih.govshimadzu.com
5-(4'-(Methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole C₁₅H₁₂N₄A key intermediate in Losartan synthesis; its presence indicates incomplete conversion.

Contributions to Agrochemical Research

Intermediate in the Synthesis of Agrochemical Compounds

The biphenyl scaffold is not only significant in pharmaceuticals but also serves as a foundational structure for the development of new agrochemicals. Research into novel insecticides and fungicides often utilizes versatile intermediates that can be readily modified to create a library of candidate compounds for bioactivity screening. This compound and related biphenyl carbonitriles serve as valuable precursors in this field.

A notable area of research involves the conversion of the nitrile group of biphenyl carbonitriles into other functional groups to produce new classes of potential pesticides. For example, recent studies have demonstrated the synthesis of novel biphenyl carboxamidine derivatives starting from substituted biphenyl carbonitriles. nih.govresearchgate.net In this process, the carbonitrile is treated with reagents like lithium bis(trimethylsilyl)amide followed by hydrolysis to yield the corresponding amidine.

These newly synthesized biphenyl carboxamidines have been tested for their insecticidal properties against significant agricultural pests, such as the cotton leafworm, Spodoptera littoralis. nih.govdntb.gov.ua The results from these studies indicate that specific biphenyl derivatives show potent toxic effects against the pest, highlighting the potential of this chemical class in developing new crop protection agents. nih.gov This line of research is crucial for addressing the growing problem of pesticide resistance and the need for more effective and environmentally safer agrochemicals. nih.govechemi.comsemanticscholar.org

Applications in Materials Science and Advanced Functional Materials

Precursor for Liquid Crystal Systems

The biphenyl carbonitrile molecular structure is iconic in the field of materials science, forming the basis of many compounds that exhibit liquid crystal phases. Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and solid crystals, and they are the core technology behind liquid crystal displays (LCDs). nih.gov

Compounds like 4'-Pentyl-4-biphenylcarbonitrile (5CB) and 4'-Octyl-4-biphenylcarbonitrile (8CB) are classic examples of materials that possess a stable nematic liquid crystal phase at or near room temperature. ossila.comsigmaaldrich.com The key features of these molecules are a rigid biphenyl core, a polar cyano (-CN) group, and a flexible alkyl chain. This combination of a rigid core and flexible tail promotes the formation of the ordered, yet fluid, molecular arrangements characteristic of the liquid crystal state.

This compound shares the essential biphenyl carbonitrile core. While it may not be a final liquid crystal material itself for display applications, it serves as a crucial precursor or building block. mdpi.com By using it as a starting point, chemists can synthesize more complex molecules with tailored properties. The position and nature of substituents on the biphenyl core—such as the methyl group in this compound—significantly influence the physical properties of the final molecule, including its melting point and the temperature range over which it exhibits liquid crystalline phases (the mesophase). tandfonline.com Therefore, it is a valuable intermediate for creating novel liquid crystal materials for advanced displays and other smart material applications.

Table 2: Examples of Biphenyl Carbonitrile-Based Liquid Crystals

Compound NameAbbreviationChemical FormulaKey Property
4'-Pentyl-4-biphenylcarbonitrile 5CBC₁₈H₁₉NNematic liquid crystal at room temperature. ossila.com
4'-Heptyl-4-biphenylcarbonitrile 7CBC₂₀H₂₃NNematic liquid crystal with a wider mesophase range. ossila.com
4'-Octyl-4-biphenylcarbonitrile 8CBC₂₁H₂₅NExhibits both smectic A and nematic phases. sigmaaldrich.com

Development of Organic Light-Emitting Diode (OLED) Materials and Electronic Components

In the realm of advanced electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), materials with robust thermal stability and specific electronic properties are essential. ossila.com The biphenyl unit is a widely used structural motif in the design of materials for OLEDs because its rigid structure provides high thermal stability and a good scaffold for charge transport. researching.cnnih.gov

Biphenyl derivatives are frequently employed as host materials in the emissive layer of an OLED device. acs.orgep2-bayreuth.de The host material forms a solid-state matrix for a small percentage of dopant (emitter) molecules. During device operation, electrical charges form excitons on the host molecules, which are then efficiently transferred to the dopant molecules, leading to the emission of light. A good host material must have a high triplet energy to prevent energy loss and ensure efficient light emission, especially in blue phosphorescent OLEDs. ep2-bayreuth.de

This compound serves as a valuable synthetic intermediate for creating these complex host materials and other electronic components. doi.orgmdpi.com While not typically used directly in the final device, its biphenyl core can be incorporated into larger molecular structures through chemical reactions like cross-coupling. This allows for the synthesis of tailored materials with the precise electronic and physical properties needed for high-performance, long-lasting OLED displays and lighting. google.com

Ligand Design in Catalysis and Coordination Chemistry (e.g., Iridium(III) Cyclometalated Complexes)

The design of ligands is a cornerstone of modern coordination chemistry and catalysis, as the ligand sphere around a metal center dictates the resulting complex's electronic, photophysical, and reactive properties. Biphenyl-2-carbonitrile derivatives are particularly effective as C^N cyclometalating ligands, where the carbon of the phenyl ring and the nitrogen of the nitrile group coordinate to the metal center, forming a stable five-membered ring. This cyclometalation imparts significant thermal and chemical stability to the resulting complexes.

While direct studies on this compound as a ligand for iridium(III) cyclometalated complexes are not extensively documented in publicly available research, strong inferences can be drawn from closely related structures. For instance, research on cationic Iridium(III) complexes has successfully employed 4-fluoro-4'-pyrazolyl-(1,1'-biphenyl)-2-carbonitrile as a cyclometalating ligand. In these complexes, the biphenyl-2-carbonitrile framework serves as the core C^N ligand, demonstrating its efficacy in forming stable and photophysically active iridium centers.

The general structure of such a cyclometalated iridium(III) complex is depicted below:

FeatureDescription
Metal CenterIridium(III)
Primary Ligand TypeCyclometalating C^N Ligand
Coordination MotifThe carbon of one phenyl ring and the nitrogen of the nitrile group coordinate to the iridium center.
Ancillary LigandsTypically, other ligands such as bipyridines or other C^N ligands complete the octahedral coordination sphere of the iridium(III) ion.

The methyl group in the 4'-position of this compound can subtly influence the properties of the resulting iridium complex. This influence can manifest in several ways:

Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density on the biphenyl system, which in turn affects the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the iridium complex. This can lead to shifts in the absorption and emission spectra of the complex.

Solubility: The methyl group can enhance the solubility of the complex in organic solvents, which is a crucial factor for solution-processed applications such as organic light-emitting diodes (OLEDs).

Steric Hindrance: While the methyl group is in a relatively remote position, it can still exert some steric influence, potentially affecting the packing of the complexes in the solid state and influencing their photophysical properties in thin films.

The photophysical properties of iridium(III) complexes with biphenyl-2-carbonitrile type ligands are of significant interest for applications in OLEDs and chemical sensors. These complexes often exhibit strong phosphorescence, with the emission color being tunable by modifying the substituents on the biphenyl ligand.

Table 1: Expected Photophysical Properties of Iridium(III) Complexes with this compound as a Ligand (by analogy)
PropertyExpected CharacteristicRationale
EmissionPhosphorescenceStrong spin-orbit coupling of the iridium center facilitates intersystem crossing.
Emission ColorBlue to GreenThe biphenyl-2-carbonitrile scaffold generally leads to higher energy emissions. The methyl group's electron-donating character might slightly red-shift the emission compared to an unsubstituted analogue.
Quantum YieldPotentially highThe rigid, cyclometalated structure minimizes non-radiative decay pathways.

Utility as an Advanced Building Block in Organic Synthesis

Beyond its potential in coordination chemistry, this compound is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive nitrile group and a methyl-substituted phenyl ring, allows for a variety of subsequent transformations.

The synthesis of this compound itself is a prime example of the power of modern cross-coupling reactions. A common and efficient method for its preparation is the Suzuki-Miyaura coupling. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the two phenyl rings.

A typical synthesis is described as follows:

Table 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Reactant 1Reactant 2CatalystBaseSolventYield
2-Bromobenzonitrile (B47965)4-Methylphenylboronic acidtrans-di-acetato-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)Potassium carbonateXylene94% chemicalbook.com

Once synthesized, this compound can be used to construct more elaborate molecules. The nitrile group is a versatile functional handle that can be transformed into a variety of other groups:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Methyl-[1,1'-biphenyl]-2-carboxylic acid. This carboxylic acid can then be used in amide bond forming reactions or other transformations.

Reduction: The nitrile can be reduced to a primary amine, (4'-Methyl-[1,1'-biphenyl]-2-yl)methanamine. This amine can serve as a nucleophile or be further functionalized.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores in medicinal chemistry.

The methyl group on the second phenyl ring also offers opportunities for further functionalization, for example, through benzylic bromination followed by nucleophilic substitution.

The utility of this compound as a building block is particularly evident in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. For example, it is a key intermediate in the synthesis of Losartan. In this context, the nitrile group is a precursor to the essential tetrazole ring, and the biphenyl scaffold forms the core of the final drug molecule.

Advanced Analytical and Computational Methodologies in Research on 4 Methyl 1,1 Biphenyl 2 Carbonitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic environment can be obtained.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile is expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. uobasrah.edu.iq Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a complex pattern of bands corresponding to aromatic C=C stretching, C-H in-plane and out-of-plane bending, and other skeletal vibrations.

Raman Spectroscopy: In the Raman spectrum, the C≡N stretch is also a prominent feature. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric C-C stretching of the biphenyl (B1667301) linkage would also be observable.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (Methyl)2980 - 2850IR, Raman
C≡N Stretch2240 - 2220IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-H Bending1475 - 1370 (in-plane), 900 - 675 (out-of-plane)IR
Note: These are general ranges and the exact positions of the bands can provide detailed structural information.

A study on the related compound 4'-methylbiphenyl-2-carbonitrile utilized FT-IR and FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign the vibrational bands. nih.gov This combined experimental and computational approach allows for a more detailed and accurate interpretation of the vibrational spectra. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Molecular Ion Peak: In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (193.24 g/mol ). nih.gov Due to the stability of the aromatic system, this peak is expected to be relatively intense.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for biphenyl derivatives involve cleavage of the bond between the two phenyl rings. nih.govresearchgate.net For this compound, key fragment ions could include:

[M - H]⁺ (m/z 192): Loss of a hydrogen radical.

[M - CH₃]⁺ (m/z 178): Loss of a methyl radical, leading to a stable biphenyl cation.

[M - HCN]⁺ (m/z 166): Loss of a neutral hydrogen cyanide molecule.

Fragments corresponding to the individual phenyl rings.

The analysis of the isotopic pattern of the molecular ion and its fragments can confirm the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the unambiguous determination of their elemental formulas.

m/z Possible Fragment Neutral Loss
193[C₁₄H₁₁N]⁺˙(Molecular Ion)
192[C₁₄H₁₀N]⁺H
178[C₁₃H₈N]⁺CH₃
166[C₁₃H₁₀]⁺˙HCN
Note: This table presents a hypothetical fragmentation pattern based on the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the biphenyl moiety in this compound, exhibit characteristic UV-Vis absorption spectra.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the conjugated aromatic system. ubbcluj.rouomustansiriyah.edu.iq The presence of the methyl and nitrile substituents will influence the position and intensity of these absorption bands. The spectrum of biphenyl typically shows a strong absorption band around 250 nm. The extended conjugation and the presence of the nitrile group in this compound may cause a bathochromic (red) shift of this band to a longer wavelength. The n → π* transition of the nitrile group is generally weak and may be obscured by the stronger π → π* transitions. researchgate.net

Type of Transition Expected λmax (nm) Description
π → π~250 - 280Electronic transition within the conjugated biphenyl system.
n → π~270 - 300Weak transition involving the non-bonding electrons of the nitrile group.
Note: The absorption maxima are estimates and can be affected by the solvent and other experimental conditions.

Chromatographic Analysis and Purification Strategies

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. It is particularly useful for assessing the purity of synthesized compounds and for isolating them from reaction mixtures.

A reversed-phase HPLC method would be suitable for the analysis of this compound. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

Method Parameters:

Column: A C18 column is a common choice for the separation of nonpolar to moderately polar compounds.

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water or a buffer would be an appropriate mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the target compound from any impurities. amazonaws.comwjpmr.com

Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., around its λmax) would provide good sensitivity.

Flow Rate and Temperature: These parameters would be optimized to achieve good resolution and peak shape in a reasonable analysis time.

By comparing the retention time of the sample to that of a pure reference standard, the identity of the compound can be confirmed. The area of the peak corresponding to this compound in the chromatogram can be used to determine its purity. For preparative applications, the fraction corresponding to the desired peak can be collected for further use. The validation of the HPLC method according to ICH guidelines would ensure its accuracy, precision, and reliability for quality control purposes. researchgate.netijprajournal.comnih.gov

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp For this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a definitive method for identification and purity assessment. nih.gov

In a typical GC analysis, a sample containing the compound is injected into a heated port, where it vaporizes. The carrier gas then transports the vaporized sample onto the analytical column located in a temperature-controlled oven. chemcoplus.co.jp Components of the sample travel through the column at different rates depending on their chemical properties and interaction with the stationary phase, leading to separation. chemcoplus.co.jp A detector at the end of the column generates a signal as each component elutes, producing a chromatogram. chemcoplus.co.jp The retention time is used for qualitative identification, while the peak area allows for quantitative analysis. chemcoplus.co.jp

ParameterDescriptionRelevance to this compound Analysis
Stationary Phase A high-boiling point liquid coated on the inner wall of the capillary column. Polarity is a key factor.A non-polar or medium-polarity phase (e.g., polysiloxane-based) is suitable for separating biphenyl compounds.
Carrier Gas An inert gas (e.g., Helium, Hydrogen, Nitrogen) that moves the analyte through the column. chemcoplus.co.jpHelium is commonly used for its inertness and efficiency, especially in GC-MS applications. nih.gov
Injector Temperature Set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.Must be above the boiling point of the compound and any impurities to ensure proper volatilization.
Oven Program The temperature profile of the column during the analysis. It can be isothermal or programmed to ramp up.A temperature gradient is often used to ensure good separation of the main compound from both more and less volatile impurities.
Detector A device that measures the eluting components. A Flame Ionization Detector (FID) is common, while a Mass Spectrometer (MS) provides structural information. chemcoplus.co.jpGC-MS is particularly valuable as it provides both retention time and a mass spectrum, confirming the identity of this compound. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the Suzuki coupling used to synthesize this compound. fishersci.comumich.edu It allows chemists to qualitatively track the consumption of starting materials and the formation of the product over time. umich.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel (the stationary phase). wjpls.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). umich.edu The mobile phase moves up the plate by capillary action, and as it passes the initial spot, it carries the components of the mixture with it at different rates based on their polarity and affinity for the stationary phase. wjpls.org Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. wjpls.org The separation can be visualized under UV light or by using chemical stains. chemcoplus.co.jp

Component/StepDescriptionApplication in Synthesis of this compound
Stationary Phase A polar adsorbent, most commonly silica gel (SiO₂). umich.eduSilica gel plates are standard for monitoring the synthesis of moderately polar organic compounds.
Mobile Phase (Eluent) A solvent or mixture of solvents. The polarity is optimized to achieve good separation. wjpls.orgA mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The ratio is adjusted to achieve an Rf value for the product between 0.3 and 0.5.
Spotting Applying a small, concentrated spot of the reaction mixture to the baseline of the TLC plate. umich.eduSpots of the starting materials (e.g., 2-chlorobenzonitrile (B47944), 4-methylphenylboronic acid) and the reaction mixture are applied side-by-side to compare their positions.
Development Placing the plate in a chamber with the mobile phase, allowing the solvent front to ascend the plate. umich.eduThe reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent.
Visualization Detecting the separated spots. For aromatic compounds like biphenyls, UV light (254 nm) is typically used. chemcoplus.co.jpThe biphenyl structure of the product allows it to be easily visualized as a dark spot on a fluorescent background under UV light.

Column Chromatography for Isolation and Purification

Following the completion of a synthesis reaction, column chromatography is the standard method for isolating and purifying the desired product from unreacted starting materials, catalysts, and byproducts. orgsyn.org This technique works on the same principles as TLC but is applied on a preparative scale. orgsyn.org

In a typical procedure, a glass column is packed with an adsorbent, most commonly silica gel, creating the stationary phase. The crude product, often pre-adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column. orgsyn.org A solvent system (eluent), similar to the one optimized using TLC, is then passed through the column. orgsyn.org Components of the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected sequentially, analyzed by TLC to determine their composition, and those containing the pure product are combined. The solvent is then removed by rotary evaporation to yield the purified this compound. orgsyn.org

StepDescriptionKey Considerations
1. Column Packing The column is filled with a slurry of silica gel in a non-polar solvent or packed dry, ensuring a uniform and air-free stationary phase. orgsyn.orgA well-packed column is crucial to prevent cracking or channeling, which leads to poor separation.
2. Sample Loading The crude reaction mixture is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.Using too much solvent or a solvent that is too polar can cause the sample band to broaden, reducing separation efficiency.
3. Elution A solvent or a gradient of solvents is passed through the column to move the compounds down.The eluent polarity is often started low and gradually increased (gradient elution) to first wash out non-polar impurities before eluting the slightly more polar product.
4. Fraction Collection The eluent exiting the column is collected in a series of tubes.The size and number of fractions depend on the separation quality observed on the column.
5. Analysis & Combination Each fraction is analyzed by TLC to identify which ones contain the pure product.Fractions containing the pure compound are pooled together for solvent evaporation. Impure fractions may be re-chromatographed.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted in a diffractometer and irradiated with a beam of X-rays. mdpi.com The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern that is recorded by a detector. mdpi.com

Sophisticated software is then used to analyze this pattern and solve the crystal structure, yielding a detailed model of the molecule. mdpi.com While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis on a related biphenyl compound illustrates the type of information generated. researchgate.net This data is typically deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC). mdpi.com

Table: Representative Crystallographic Data for a Biphenyl Derivative (Note: This table is illustrative, based on data for a similar compound, N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide, to demonstrate the parameters obtained from an X-ray diffraction study). researchgate.net

ParameterExample ValueDescription
Chemical Formula C₁₃H₁₀ClNOThe elemental composition of the molecule in the crystal.
Crystal System MonoclinicOne of the seven crystal systems describing the lattice symmetry.
Space Group P2₁/cA specific group describing the symmetry elements within the unit cell.
a, b, c (Å) a = 4.3011, b = 11.2236, c = 11.776The dimensions of the unit cell, the basic repeating block of the crystal lattice.
α, β, γ (°) α = 90, β = 94.281, γ = 90The angles between the axes of the unit cell.
Volume (ų) 566.90The volume of a single unit cell.
Z 2The number of molecules contained within one unit cell.

Computational Chemistry and In Silico Investigations

Computational chemistry provides powerful tools for investigating molecules like this compound at a theoretical level, offering insights that complement experimental findings.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target. biointerfaceresearch.com The process involves generating various conformations of the ligand within the binding site of the protein and scoring them based on their steric and energetic fit. mdpi.com

For a compound like this compound, which is an intermediate for angiotensin II receptor blockers, docking studies could be used to explore its interactions or the interactions of its derivatives with the target receptor. nih.govmdpi.com These studies can predict binding affinity (often expressed as a score in kcal/mol) and identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. biointerfaceresearch.comnih.gov

StepDescriptionExample from Related Studies
1. Receptor Preparation Obtain the 3D structure of the target protein, usually from a database like the Protein Data Bank (PDB). mdpi.comThe X-ray structure of human topoisomerase II (PDB: 3QX3) or VEGFR-2 (PDB: 4ASD) could be used as a receptor. mdpi.commdpi.com
2. Ligand Preparation Generate a 3D structure of the ligand (e.g., this compound) and optimize its geometry.The ligand structure is built and energy-minimized using computational chemistry software.
3. Docking Simulation Use software (e.g., AutoDock, SeeSAR) to place the ligand into the defined binding site of the receptor. mdpi.comnih.govThe software explores various poses and scores them. A lower binding affinity score typically indicates a more favorable interaction. nih.gov
4. Analysis of Results The best-scoring poses are analyzed to understand the binding mode.A study on cyanopyridone derivatives docked into VEGFR-2 yielded binding scores of -14.5 to -15.2 kcal/mol and identified key hydrogen bonds with residues like Cys919 and Asp1046. mdpi.com

Quantum mechanical (QM) calculations, based on the principles of quantum physics, are used to model the electronic structure of a molecule and predict its properties and reactivity. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed to calculate a molecule's geometry, energy levels of molecular orbitals (like the HOMO and LUMO), and electrostatic potential surface. researchgate.net

These calculations can provide fundamental insights into the chemical behavior of this compound. For example, the distribution of electron density can indicate which parts of the molecule are susceptible to electrophilic or nucleophilic attack. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. researchgate.net These theoretical predictions can help rationalize experimental observations and guide the design of new synthetic routes or more active derivatives. youtube.com

Calculated PropertySignificanceComputational Method
Optimized Molecular Geometry Predicts the most stable 3D arrangement of atoms, including bond lengths and angles.DFT (e.g., with the B3LYP functional). researchgate.net
HOMO/LUMO Energies The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap indicates kinetic stability.DFT, Semi-empirical methods (e.g., AM1, PM3). researchgate.net
Molecular Electrostatic Potential (MEP) A map of electrostatic potential onto the electron density surface, showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.Calculated from the QM wave function.
Vibrational Frequencies Predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure.DFT frequency calculations.
Reaction Energetics Calculates the energy changes along a reaction pathway, allowing for the prediction of transition states and reaction mechanisms.QM/MM (Quantum Mechanics/Molecular Mechanics) methods or full QM calculations. youtube.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful computational methodology for investigating the conformational landscape and binding dynamics of small molecules like this compound at an atomistic level. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can trace the temporal evolution of molecular conformations and interactions, providing insights that are often inaccessible through experimental techniques alone. biorxiv.org

The conformational flexibility of this compound is primarily dictated by the torsional angle between the two phenyl rings. This rotation is influenced by the interplay of steric hindrance between ortho substituents and the electronic effects of the methyl and nitrile groups. MD simulations can be employed to construct a free energy landscape as a function of this dihedral angle, revealing the most probable and energetically favorable conformations of the molecule in different environments (e.g., in vacuum, in solution, or in a protein binding pocket). For instance, studies on similar biphenyl derivatives have shown that the equilibrium dihedral angle is a compromise between a planar conformation, favored by π-conjugation, and a twisted conformation, which alleviates steric clashes.

The following table outlines the key parameters and potential findings from a hypothetical molecular dynamics simulation study of this compound.

Simulation AspectMethodology/ParametersPotential Findings
Conformational Analysis- Force Field: AMBER, CHARMM, or GROMOS
  • Solvent Model: TIP3P or SPC/E water model
  • Simulation Time: 100 ns - 1 µs
  • Analysis: Dihedral angle distribution, potential of mean force (PMF) calculation
  • - Identification of low-energy conformational states.
  • Quantification of the energy barrier for phenyl ring rotation.
  • Understanding the influence of the methyl and nitrile groups on the preferred conformation.
  • Binding Dynamics- System: Ligand-protein complex in a solvated environment
  • Simulation Time: 500 ns - 2 µs
  • Analysis: Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), interaction energy calculations, hydrogen bond analysis
  • - Determination of the stability of the ligand in the binding pocket.
  • Identification of key amino acid residues involved in binding.
  • Elucidation of the role of water molecules in mediating interactions.
  • Estimation of binding free energy through methods like MM/PBSA or MM/GBSA.
  • Methodologies for Prediction of ADMET-related Properties

    The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and development, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles. biorxiv.org For this compound, various computational methodologies can be employed to estimate its ADMET characteristics.

    Quantitative Structure-Activity Relationship (QSAR) models are a prominent approach, where statistical relationships are established between the structural or physicochemical properties of a series of compounds and their biological activities or properties. nih.govmedcraveonline.com For toxicity prediction of nitrile-containing compounds, QSAR models have been developed that can estimate endpoints such as acute toxicity (LD50) based on molecular descriptors. mdpi.com Similarly, QSAR models for biphenyl derivatives can provide insights into their metabolic stability and potential for bioaccumulation. nih.gov

    Machine learning and deep learning algorithms have also become increasingly powerful in predicting ADMET properties. biorxiv.org These models are trained on large datasets of known compounds and can learn complex relationships between molecular structure and ADMET outcomes. Web-based platforms and standalone software often implement these advanced algorithms, allowing for rapid screening of individual molecules. nih.govnih.govvls3d.comgreenstonebio.comclick2drug.org

    A predicted ADMET profile for this compound, generated using a consensus of predictive models, is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

    ADMET PropertyPredicted Value/ClassificationMethodology
    Absorption
    Human Intestinal AbsorptionHighGraph Neural Network Models
    Caco-2 PermeabilityHighMachine Learning Models
    Distribution
    Blood-Brain Barrier (BBB) PenetrationYesMachine Learning Models
    P-glycoprotein SubstrateNoClassification Models
    Metabolism
    CYP1A2 InhibitorYesMachine Learning Models
    CYP2C9 InhibitorYesMachine Learning Models
    CYP2D6 InhibitorYesMachine Learning Models
    CYP3A4 InhibitorYesMachine Learning Models
    Excretion
    Renal Organic Cation Transporter 2 (OCT2) SubstrateNoClassification Models
    Toxicity
    hERG InhibitionNoClassification Models
    AMES MutagenicityNoConsensus Models
    Rat Oral Acute Toxicity (LD50)Class 3 (Toxic)Machine Learning Models

    Challenges and Future Directions in Research on 4 Methyl 1,1 Biphenyl 2 Carbonitrile

    Addressing Synthetic Challenges and Enhancing Selectivity in Transformations

    The primary route to 4-Methyl-[1,1'-biphenyl]-2-carbonitrile and its derivatives is through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. However, the synthesis of this particular compound, with substituents at the 2- and 4-positions of one of the phenyl rings, introduces specific synthetic challenges, primarily related to steric hindrance and regioselectivity.

    The ortho-cyano group in one of the coupling partners can sterically hinder the approach of the catalyst and the other coupling partner, potentially leading to lower reaction yields and slower reaction rates compared to less substituted biphenyls. Overcoming this steric hindrance often requires careful selection of catalysts and ligands. For instance, the use of bulky phosphine (B1218219) ligands can sometimes improve the efficiency of coupling reactions involving sterically demanding substrates.

    Another challenge lies in achieving high selectivity, particularly when multiple reactive sites are present on the starting materials. The formation of homocoupling byproducts, where two molecules of the same starting material react with each other, can reduce the yield of the desired biphenyl (B1667301). Optimizing reaction conditions—such as the choice of base, solvent, and temperature—is crucial for minimizing these side reactions.

    Future research in this area will likely focus on the development of more active and selective catalyst systems. This includes the design of new ligands that can facilitate the coupling of sterically hindered partners with high efficiency. Furthermore, exploring alternative coupling reactions that may be less sensitive to steric effects could provide new synthetic routes to this compound and its analogues.

    Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Sterically Hindered Substrates

    Catalyst SystemLigand TypeTypical Reaction ConditionsAdvantagesChallenges
    Palladium(0) complexesBulky phosphinesAnhydrous solvents, inert atmosphereHigh yields for some sterically hindered substratesCatalyst cost, sensitivity to air and moisture
    Nickel(II) complexesN-heterocyclic carbenesMilder conditions possibleLower cost than palladium, unique reactivitySubstrate scope can be limited
    Gold nanoparticlesHybrid (P, N)-ligandsSpecific applicationsCan couple hindered aryl iodidesLess explored for this specific transformation

    Exploration of Novel Reactivity and Functionalization Pathways

    Beyond its synthesis, this compound is a versatile platform for further chemical transformations, offering multiple sites for functionalization. The exploration of novel reactivity and functionalization pathways is a key area for future research.

    The cyano group is a particularly reactive handle. It can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic systems. For example, [3+2] cycloaddition reactions of the nitrile group with 1,3-dipoles can lead to the formation of five-membered heterocyclic rings, which are common motifs in biologically active molecules. tandfonline.commdpi.comnih.gov

    The aromatic rings of the biphenyl scaffold can also be functionalized through electrophilic aromatic substitution or directed C-H functionalization reactions. The existing methyl and cyano groups can influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the rings. Post-synthetic modification of the biphenyl core allows for the introduction of a wide range of functional groups, further diversifying the chemical space accessible from this starting material. nih.govescholarship.orgrsc.org

    Future research will likely focus on developing new methodologies for the selective functionalization of this compound. This includes the discovery of new catalytic systems for C-H activation that can selectively target specific positions on the aromatic rings, as well as the exploration of novel cycloaddition and other nitrile-based transformations.

    Expanding Applications into Emerging Scientific and Technological Fields

    The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a variety of applications in emerging scientific and technological fields.

    In materials science , biphenyl derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs). The rigid biphenyl core provides a stable scaffold, while the nitrile group can influence the electronic properties and intermolecular interactions of the molecule. By modifying the structure of this compound, it may be possible to tune its photophysical properties for use in advanced electronic and optical materials. ontosight.ai

    In medicinal chemistry , the biphenyl moiety is a common feature in many drug molecules. The ability to functionalize this compound at multiple positions makes it a valuable building block for the synthesis of new drug candidates. Its derivatives could be explored for a wide range of therapeutic applications.

    In agrochemical research , biphenyl-containing compounds have shown promise as insecticides and herbicides. The development of new derivatives of this compound could lead to the discovery of novel crop protection agents with improved efficacy and environmental profiles. nih.govresearchgate.net

    Future research will aim to expand the application of this compound and its derivatives into these and other emerging fields. This will require a collaborative effort between synthetic chemists, materials scientists, and biologists to design and synthesize new molecules with tailored properties for specific applications.

    Deepening Mechanistic Understanding through Combined Experimental and Theoretical Approaches

    A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for the development of more efficient and selective chemical processes. A combination of experimental and theoretical approaches is crucial for gaining deep mechanistic insights.

    Experimental studies , such as kinetic analysis, isotopic labeling, and the characterization of reaction intermediates, can provide valuable information about the elementary steps of a reaction. For example, detailed kinetic studies of Suzuki-Miyaura coupling reactions can help to elucidate the roles of the catalyst, ligand, and base in the catalytic cycle.

    Theoretical calculations , using methods such as density functional theory (DFT), can provide detailed information about the electronic structure and energetics of reactants, intermediates, and transition states. These calculations can be used to predict reaction pathways, rationalize experimental observations, and guide the design of new catalysts and reagents.

    A powerful approach is the combination of both experimental and theoretical methods. For example, the reactivity of the nitrile group can be investigated through a combined computational and experimental study to predict its behavior in various reactions. numberanalytics.com By comparing experimental results with theoretical predictions, a more complete and accurate picture of the reaction mechanism can be obtained.

    Future research in this area will likely involve the use of increasingly sophisticated experimental and computational techniques to study the complex reaction mechanisms involved in the chemistry of this compound. This will lead to a deeper understanding of the factors that control reactivity and selectivity, which will in turn enable the development of more advanced synthetic methodologies.

    Development of Sustainable and Economically Viable Production Methodologies

    The development of sustainable and economically viable production methods is a critical aspect of modern chemical research, particularly for compounds with potential industrial applications like this compound. This involves considering factors such as the use of renewable resources, the reduction of waste, and the development of cost-effective processes.

    One key area of focus is the development of greener catalytic systems . This includes the use of catalysts based on earth-abundant and less toxic metals, such as nickel and iron, as alternatives to precious metals like palladium. sinocompound.compnnl.govchemistryworld.comacs.org The development of recyclable catalysts, which can be easily separated from the reaction mixture and reused multiple times, is another important strategy for improving the sustainability of chemical processes. bohrium.comacs.orgacs.orgmdpi.comresearchgate.net

    The use of environmentally benign solvents , such as water or bio-derived solvents, is another important aspect of green chemistry. Developing synthetic routes that can be performed in these solvents would significantly reduce the environmental impact of the production process. Additionally, solvent-free reaction conditions are also being explored. nih.gov

    Future research in this area will focus on the development of integrated synthetic processes that are both environmentally friendly and economically competitive. This will require a multidisciplinary approach, combining expertise in catalysis, green chemistry, and chemical engineering.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 4-Methyl-[1,1'-biphenyl]-2-carbonitrile, and how can reaction efficiency be optimized?

    • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic precursor (e.g., 2-cyano-4-methylbromobenzene). Catalytic systems like Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures at 80–100°C under inert atmospheres are commonly employed . Efficiency can be enhanced by optimizing catalyst loading (1–5 mol%), base selection (K₂CO₃ or Na₂CO₃), and solvent purity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>75%) .

    Q. Which analytical techniques are critical for characterizing this compound?

    • Methodological Answer :

    • IR Spectroscopy : The nitrile group (–CN) exhibits a sharp absorption peak near 2,204 cm⁻¹, while aromatic C–H stretches appear at ~3,100–3,000 cm⁻¹ .
    • LCMS/APCI : The molecular ion peak [M]⁻ at m/z 193.24 confirms the molecular weight .
    • NMR : ¹H NMR in CDCl₃ shows signals for methyl groups (δ ~2.4 ppm, singlet) and biphenyl protons (δ 7.2–7.8 ppm, multiplet) .

    Q. What safety protocols are essential when handling this compound?

    • Methodological Answer :

    • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
    • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
    • Storage : Keep in airtight containers, away from ignition sources, at room temperature .

    Q. How is this compound utilized as an intermediate in pharmaceutical research?

    • Methodological Answer : It serves as a precursor for PD-1/PD-L1 inhibitors (e.g., terphenyl-based protein-protein interaction inhibitors) and angiotensin II receptor antagonists (e.g., Irbesartan derivatives). Functionalization at the methyl or nitrile group enables coupling with heterocycles or pharmacophores .

    Advanced Research Questions

    Q. What mechanistic insights explain the role of this compound in cyclometalated Ir(III) complexes for light-emitting devices?

    • Methodological Answer : The biphenyl-carbonitrile ligand facilitates strong π-conjugation and electron-withdrawing effects, stabilizing Ir(III) complexes. Cyclometalation occurs via coordination of the nitrile group and adjacent aryl ring to Ir, enhancing luminescence quantum yields. Optimization involves substituting electron-deficient groups (e.g., fluorine at the 4-position) to improve charge transport in light-emitting electrochemical cells (LEECs) .

    Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electron density distributions, identifying reactive sites. The nitrile group’s electron-withdrawing nature directs electrophilic substitution to the para position of the methyl group. Solvent effects (toluene vs. DMF) and transition-state energy barriers are modeled to predict reaction kinetics .

    Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives of this compound?

    • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Techniques include:

    • DSC/TGA : Differentiate polymorphs via melting endotherms and decomposition profiles.
    • PXRD : Confirm crystalline phase purity.
    • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs .

    Q. What strategies optimize the regioselective functionalization of this compound?

    • Methodological Answer :

    • Directed C–H Activation : Use Pd(OAc)₂ with ligands like 2,2'-bipyridine to functionalize the methyl-adjacent position .
    • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the biphenyl ring’s para position, guided by the nitrile’s meta-directing effect.
    • Halogenation : NBS/radical initiators selectively brominate the methyl group for further coupling .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.